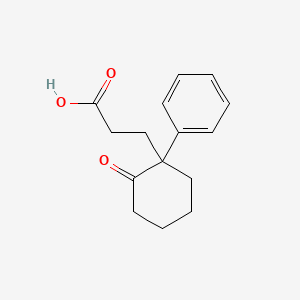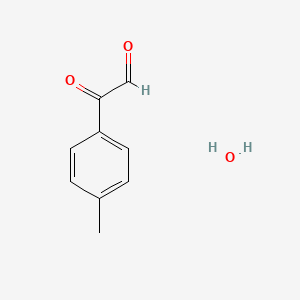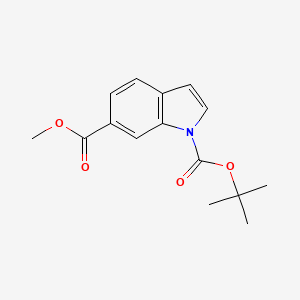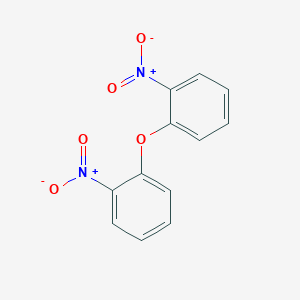
3-(Piperazin-1-yl)pyrazine-2-carbonitrile
説明
The compound 3-(Piperazin-1-yl)pyrazine-2-carbonitrile is a chemical entity that features in various research studies due to its potential biological activities and its role as a building block in medicinal chemistry. The papers provided discuss different aspects of compounds related to this compound, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of compounds related to this compound involves various chemical reactions. For instance, a key synthon featuring a piperazine linker was prepared and used to create a new series of bis(pyrazoles) through 1,3-dipolar cycloaddition with hydrazonyl chlorides . Another study designed and synthesized a series of benzamide derivatives with a pyrazine-2-carbonyl piperazine moiety, indicating the versatility of the piperazine group in forming potent bioactive compounds .
Molecular Structure Analysis
The molecular structure of compounds containing the piperazine moiety has been analyzed through various methods, including crystallography. For example, single crystals were developed for certain derivatives to better understand their structure and interactions . Additionally, the structures of metal complexes derived from a proton-transfer compound involving pyrazine and piperazine were elucidated, showing how the piperazine can participate in complex formation .
Chemical Reactions Analysis
The chemical reactivity of the piperazine moiety in related compounds has been studied, particularly in the context of bioactivation and potential genotoxicity. One study found that a piperazine-containing compound could form reactive intermediates such as glyoxal, leading to genotoxicity . This highlights the importance of understanding the chemical reactions that piperazine derivatives can undergo, especially when considering their use in pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and the presence of functional groups. The compounds discussed exhibit significant biological activities, such as antibacterial and anti-tubercular effects, which are a direct result of their chemical properties . The genotoxicity study also provides insight into the metabolic stability and potential risks associated with the use of such compounds . Furthermore, the metal complexes study demonstrates the ability of piperazine derivatives to form stable structures with metal ions, which could be relevant in material science or catalysis .
科学的研究の応用
Therapeutic Applications and Biological Activities
3-(Piperazin-1-yl)pyrazine-2-carbonitrile, as part of the broader classes of piperazine and pyrazine derivatives, has been the focus of extensive research due to its promising pharmacological properties. These studies have revealed a range of therapeutic applications and biological activities associated with derivatives of piperazine and pyrazine.
Dipeptidyl Peptidase IV (DPP IV) Inhibition : Piperazine derivatives, including structures similar to this compound, have been recognized for their potential as DPP IV inhibitors. This application is particularly relevant in the context of type 2 diabetes mellitus treatment, where the inhibition of DPP IV enzyme can enhance insulin secretion by preventing the degradation of incretin molecules (Mendieta, Tarragó, & Giralt, 2011).
Pharmacological Diversity : Pyrazine derivatives exhibit a wide range of pharmacological effects, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral activities. This diversity underscores the potential of compounds like this compound to serve as a basis for developing clinically relevant drugs (Ferreira & Kaiser, 2012).
Antimycobacterial Activity : Research on piperazine derivatives has also highlighted their significant role in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This positions such compounds as valuable candidates for developing new anti-tuberculosis agents (Girase et al., 2020).
Food Industry Applications : The control strategies for the generation of pyrazines through the Maillard reaction, which are key contributors to the flavor profile of various foods, indicate the utility of understanding pyrazine derivatives for enhancing food processing and product development (Yu et al., 2021).
特性
IUPAC Name |
3-piperazin-1-ylpyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-7-8-9(13-2-1-12-8)14-5-3-11-4-6-14/h1-2,11H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPOBKHQDPIZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952937 | |
| Record name | 3-(Piperazin-1-yl)pyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306935-30-8 | |
| Record name | 3-(1-Piperazinyl)-2-pyrazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Piperazin-1-yl)pyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 306935-30-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B3023490.png)



![7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B3023496.png)
![1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3023500.png)
![2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid](/img/structure/B3023501.png)